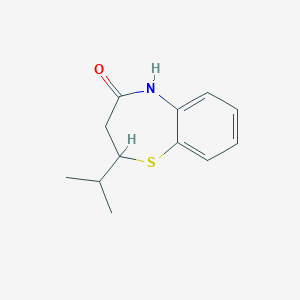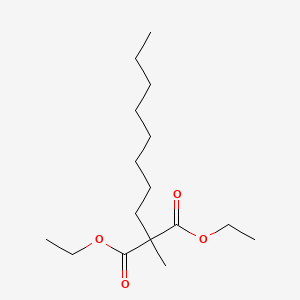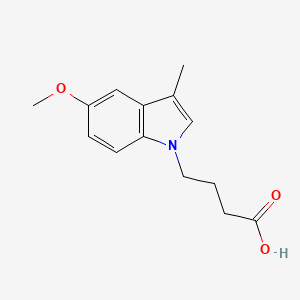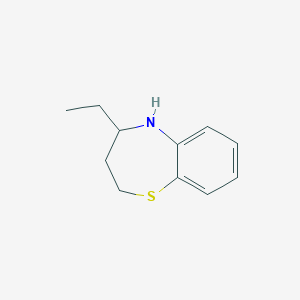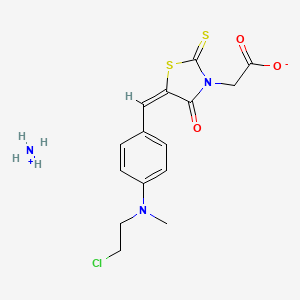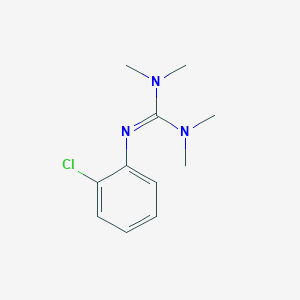
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- typically involves the reaction of phenylsilane derivatives with appropriate phenoxyphenylmethoxy compounds under controlled conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired silane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds.
Wissenschaftliche Forschungsanwendungen
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biocompatible materials for medical applications.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique properties.
Wirkmechanismus
The mechanism of action of Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- involves its interaction with various molecular targets. The phenoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the silane moiety can undergo hydrolysis to form silanol derivatives. These interactions and transformations enable the compound to exert its effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethoxy(methyl)phenylsilane
- Dimethylphenylsilane
- Phenyltrimethoxysilane
Uniqueness
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- is unique due to the presence of both phenoxy and methoxy groups, which provide additional functionalization options compared to simpler silane compounds. This makes it particularly valuable in applications requiring specific chemical reactivity and properties.
Eigenschaften
CAS-Nummer |
106773-51-7 |
|---|---|
Molekularformel |
C22H24O2Si |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
dimethyl-[(3-phenoxyphenyl)methoxymethyl]-phenylsilane |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,22-14-7-4-8-15-22)18-23-17-19-10-9-13-21(16-19)24-20-11-5-3-6-12-20/h3-16H,17-18H2,1-2H3 |
InChI-Schlüssel |
SPGAZBKFGVPFAK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


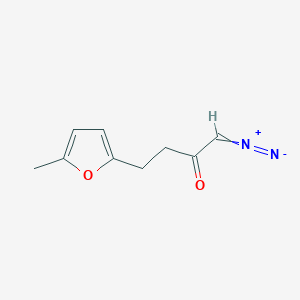
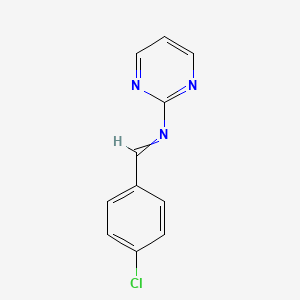


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
